REACTION_CXSMILES
|
CCN(CCCC([NH:11][C:12]1[C:13]2[CH:14]=[CH:15][C:16](Cl)=[CH:17][C:18]=2[N:19]=[C:20]2[CH:25]=[CH:24][C:23](OC)=[CH:22][C:21]=12)C)CC.NCCCCN.ClC1C=C2C(=CC=1)C(Cl)=C1C(C=CC(OC)=C1)=N2.[OH-].[Na+]>C1(O)C=CC=CC=1>[CH:23]1[CH:24]=[CH:25][C:20]2[N:19]=[C:18]3[C:13]([CH:14]=[CH:15][CH:16]=[CH:17]3)=[C:12]([NH2:11])[C:21]=2[CH:22]=1 |f:3.4|
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CCCC(C)NC=1C=2C=CC(=CC2N=C3C1C=C(C=C3)OC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2N=C3C=CC(=CC3=C(C2=CC1)Cl)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed with 1M NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
H2O, and dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from H2O-alcohol
|
Type
|
CUSTOM
|
Details
|
The phthaloyl protecting group is removed
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=C3C=CC=CC3=N2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |